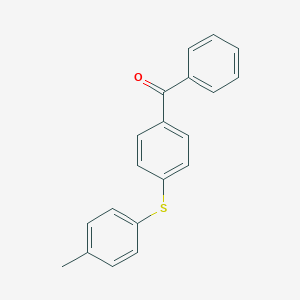

4-(4-Methylphenylthio)benzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(4-methylphenyl)sulfanylphenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16OS/c1-15-7-11-18(12-8-15)22-19-13-9-17(10-14-19)20(21)16-5-3-2-4-6-16/h2-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHQYYNDKZDVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10888614 | |

| Record name | Methanone, [4-[(4-methylphenyl)thio]phenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83846-85-9 | |

| Record name | 4-Benzoyl-4′-methyldiphenyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83846-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (4-((4-methylphenyl)thio)phenyl)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083846859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, [4-[(4-methylphenyl)thio]phenyl]phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, [4-[(4-methylphenyl)thio]phenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methylphenylthio)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of 4-(4-Methylphenylthio)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Methylphenylthio)benzophenone (MPTB) is a benzophenone derivative with significant potential in various photochemical applications, including as a photoinitiator in polymerization processes.[1][2] Understanding its photophysical properties is crucial for optimizing its performance and exploring new applications, particularly in drug development and materials science. This technical guide provides a comprehensive overview of the known photophysical characteristics of MPTB, based on theoretical calculations and analogies to similar benzophenone systems. It also outlines detailed experimental protocols for the synthesis and comprehensive photophysical characterization of this molecule.

Introduction

Benzophenone and its derivatives are a well-studied class of organic compounds known for their rich photochemistry, primarily driven by the highly reactive triplet state of the benzophenone moiety.[3] The introduction of a 4-methylphenylthio group at the 4-position of the benzophenone core in this compound (MPTB) is expected to modulate its electronic and photophysical properties. The sulfur atom can influence the energy levels of the molecular orbitals through resonance and inductive effects, potentially altering the absorption and emission characteristics, as well as the lifetimes of the excited states.[1][2] This guide aims to provide a detailed understanding of these properties.

Synthesis of this compound

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a halogenated benzophenone with a thiolate. Based on commercially available starting materials, a likely method is the reaction of 4-chlorobenzophenone with p-thiocresol.[4]

Proposed Experimental Protocol

Materials:

-

4-chlorobenzophenone

-

p-Thiocresol (4-methylthiophenol)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or another polar aprotic solvent

-

Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

-

In a round-bottom flask, dissolve 4-chlorobenzophenone (1 equivalent) and p-thiocresol (1.1 equivalents) in DMF.

-

Add potassium carbonate (2 equivalents) to the mixture.

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Properties

UV-Vis Absorption

Computational studies predict that this compound exhibits absorption in the UV region, with the spectra showing a shift towards higher wavelengths (a bathochromic shift) compared to unsubstituted benzophenone.[1][2][5][6] This is attributed to the extended π-conjugation and the electron-donating nature of the methylphenylthio group.[1][2] In an aqueous medium, a high-intensity absorption peak is predicted to have a longer wavelength shift compared to the gas phase.[2][6]

| Parameter | Solvent | λ_max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Calculated Absorption Maximum | Gas Phase | Data not specified in search results | Data not specified in search results |

| Calculated Absorption Maximum | Aqueous | Data not specified in search results | Data not specified in search results |

Note: Specific experimental values for λ_max and ε are not available in the searched literature. The table is structured to be populated with experimental data when available.

Emission Properties (Fluorescence and Phosphorescence)

Benzophenone itself exhibits very weak fluorescence at room temperature due to highly efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to the triplet state (T₁). The dominant emission from benzophenone is phosphorescence from the T₁ state, which is typically observed at low temperatures in a rigid matrix.

For MPTB, it is expected that the ISC rate will also be high, leading to low fluorescence quantum yields. The introduction of the sulfur atom, a relatively heavy atom, could potentially enhance the rate of ISC through spin-orbit coupling, further quenching fluorescence. The phosphorescence spectrum would likely be red-shifted compared to benzophenone.

| Parameter | Solvent/Matrix | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ) |

| Fluorescence | Various | Not available | Not available | Not available |

| Phosphorescence | Low-temp. glass | Not available | Not available | Not available |

Note: This table is a template for experimental data. No experimental emission data was found in the literature.

Experimental Protocols for Photophysical Characterization

To experimentally determine the photophysical properties of MPTB, a series of standardized spectroscopic techniques should be employed.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_max) and molar extinction coefficients (ε).

Methodology:

-

Prepare a stock solution of MPTB of known concentration in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, ethanol).

-

Prepare a series of dilutions from the stock solution.

-

Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-500 nm.

-

Use the solvent as a reference.

-

Determine the λ_max from the spectra.

-

Calculate the molar extinction coefficient at λ_max using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Steady-State Fluorescence and Phosphorescence Spectroscopy

Objective: To determine the fluorescence and phosphorescence emission spectra and quantum yields.

Methodology:

-

Fluorescence:

-

Prepare a dilute solution of MPTB in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Record the fluorescence emission spectrum using a spectrofluorometer, exciting at the λ_max of the lowest energy absorption band.

-

To determine the fluorescence quantum yield (Φ_f), use a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield of the sample (s) is calculated relative to the standard (st) using the following equation: Φ_s = Φ_st * (I_s / I_st) * (A_st / A_s) * (n_s² / n_st²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Phosphorescence:

-

Dissolve MPTB in a solvent that forms a rigid glass at low temperatures (e.g., 2-methyltetrahydrofuran or a mixture of ethanol and methanol).

-

Place the sample in a cryostat (e.g., liquid nitrogen Dewar) within the spectrofluorometer.

-

Record the emission spectrum after a time delay following excitation to isolate the long-lived phosphorescence from the short-lived fluorescence.

-

Time-Resolved Emission Spectroscopy

Objective: To determine the fluorescence and phosphorescence lifetimes (τ).

Methodology:

-

Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC):

-

Excite a dilute solution of MPTB with a pulsed light source (e.g., a picosecond laser diode or a flash lamp) at a wavelength corresponding to an absorption band.

-

Measure the time delay between the excitation pulse and the detection of the first emitted photon.

-

Construct a histogram of the arrival times of the photons.

-

Fit the decay curve with one or more exponential functions to determine the fluorescence lifetime(s).

-

-

Phosphorescence Lifetime (Pulsed Laser/Flash Photolysis):

-

Excite the sample in a low-temperature glass with a pulsed laser.

-

Use a time-gated detector to measure the phosphorescence decay over a longer timescale (microseconds to seconds).

-

Fit the decay curve to an exponential function to determine the phosphorescence lifetime.

-

Visualizations

Jablonski Diagram for this compound

Caption: Jablonski diagram illustrating the key photophysical processes for MPTB.

Experimental Workflow for Photophysical Characterization

Caption: Workflow for the synthesis and photophysical characterization of MPTB.

Conclusion

While experimental data on the photophysical properties of this compound remains scarce, theoretical studies provide a solid foundation for understanding its electronic behavior. The extended conjugation and the presence of the sulfur atom are predicted to significantly influence its absorption and emission characteristics. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to fully characterize MPTB. Such a characterization is a critical step towards unlocking its full potential in photopolymerization, photocatalysis, and the development of novel photosensitizers for therapeutic applications. The presented workflows and diagrams serve as a practical roadmap for these investigations.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Benzophenone-containing phosphors with an unprecedented long lifetime of 1.8 s under ambient conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. 83846-85-9|this compound|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Spectroscopic Analysis of 4-(4-Methylphenylthio)benzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-(4-Methylphenylthio)benzophenone, a compound of interest in various chemical and pharmaceutical research fields. This document details the experimental protocols for its synthesis and characterization, presents a summary of its spectroscopic data, and visualizes the key experimental workflow.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nucleophilic aromatic substitution reaction between 4-chlorobenzophenone and 4-methylthiophenol.

Experimental Protocol: Synthesis

Materials:

-

4-chlorobenzophenone

-

4-methylthiophenol (p-thiocresol)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-chlorobenzophenone (1 equivalent) in dimethylformamide, add 4-methylthiophenol (1.2 equivalents) and potassium carbonate (2 equivalents).

-

Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Spectroscopic Data

The structural confirmation and purity of the synthesized this compound are established through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A Bruker Avance-400 spectrometer (or equivalent).

-

Solvent: Deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS).

-

Procedure:

-

Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of CDCl₃.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra at room temperature.

-

Process the spectra using appropriate software to determine chemical shifts (δ), multiplicities, coupling constants (J), and integration.

-

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Multiplicity |

| 7.80 - 7.70 | m |

| 7.62 - 7.55 | m |

| 7.52 - 7.45 | m |

| 7.31 - 7.25 | m |

| 7.18 | d, J = 8.0 Hz |

| 2.38 | s |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: KBr pellet method or Attenuated Total Reflectance (ATR).

-

Procedure (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Table 2: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Weak | Aliphatic C-H stretch |

| ~1650 | Strong | C=O stretch (ketone) |

| ~1580 | Strong | C=C stretch (aromatic) |

| ~1280 | Medium | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

-

Procedure:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

-

Inject the solution into the GC-MS system.

-

The compound is separated by the gas chromatograph and then ionized and fragmented in the mass spectrometer.

-

The mass-to-charge ratio (m/z) of the ions is detected.

-

Table 3: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 304 | ~40 | [M]⁺ (Molecular Ion) |

| 227 | ~100 | [M - C₆H₅]⁺ |

| 184 | ~20 | [M - C₇H₇S]⁺ |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation: A UV-Vis spectrophotometer.

-

Solvent: A suitable UV-grade solvent such as ethanol or acetonitrile.

-

Procedure:

-

Prepare a dilute solution of the compound in the chosen solvent.

-

Record the absorbance spectrum over a range of approximately 200-400 nm.

-

The UV-Vis spectrum of this compound in the gas phase shows absorption maxima (λmax) that indicate π → π* transitions. In an aqueous medium, the absorption spectra exhibit a high-intensity peak with a longer wavelength shift in the visible region compared to the gas-phase spectra.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive summary of the spectroscopic analysis of this compound. The presented data and experimental protocols offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the reliable synthesis and characterization of this compound for further investigation and application.

An In-depth Technical Guide to 4-(4-Methylphenylthio)benzophenone (CAS 83846-85-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and primary applications of 4-(4-Methylphenylthio)benzophenone, CAS number 83846-85-9. Predominantly utilized as a Norrish Type II photoinitiator in ultraviolet (UV) curing applications, this document consolidates available data on its physicochemical characteristics, spectroscopic profile, and mechanism of action in photopolymerization. While specific biological activity data for this compound is not extensively available in public literature, this guide discusses the broader context of benzophenone derivatives' biological activities to inform future research. Detailed, representative experimental protocols for its synthesis and analysis are provided, alongside visualizations of its reaction mechanism and experimental workflows to support laboratory applications.

Chemical and Physical Properties

This compound, also known as 4-Benzoyl-4'-methyldiphenyl sulfide, is a solid organic compound. Its core structure features a benzophenone moiety with a p-tolylthio substituent. This structure is fundamental to its function as a photoinitiator.

Table 1: Physicochemical Properties of CAS 83846-85-9

| Property | Value | Source(s) |

| IUPAC Name | --INVALID-LINK--methanone | |

| Synonyms | This compound, 4-Benzoyl-4'-methyldiphenyl sulfide, Quantacure BMS, Speedcure BMS | |

| CAS Number | 83846-85-9 | |

| Molecular Formula | C₂₀H₁₆OS | |

| Molecular Weight | 304.41 g/mol | |

| Appearance | White to off-white or silvery-white crystalline solid/powder | |

| Melting Point | 73 - 85 °C | |

| Boiling Point (Predicted) | 477.8 ± 28.0 °C | |

| Density (Predicted) | 1.20 ± 0.1 g/cm³ | |

| Vapor Pressure | 0.001 Pa at 25 °C | |

| Water Solubility | 7.38 µg/L at 20 °C (practically insoluble) | |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | |

| LogP (Octanol/Water Partition Coefficient) | 5.89 at 30 °C |

Table 2: Spectroscopic and Analytical Data

| Data Type | Key Features | Source(s) |

| UV-Vis Absorption Maxima (λmax) | ~246 nm and ~315 nm | |

| Infrared (IR) Spectroscopy | Key peaks around 1650 cm⁻¹ (C=O stretch) and 1580-1586 cm⁻¹ (C=C aromatic stretch) | |

| ¹H NMR (Representative for similar structures) | Aromatic protons typically in the range of 7.2-7.8 ppm; Methyl protons around 2.4 ppm. | |

| ¹³C NMR (Representative for similar structures) | Carbonyl carbon peak around 196 ppm; Aromatic carbons in the 128-143 ppm range; Methyl carbon around 21 ppm. | |

| Kovats Retention Index (Semi-standard non-polar) | 2791 |

Synthesis and Purification

The synthesis of this compound can be achieved through several organic chemistry techniques, most notably via nucleophilic aromatic substitution or Friedel-Crafts acylation pathways. A common and direct approach involves the reaction between a substituted benzophenone and a thiol.

Representative Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol describes a plausible synthesis route based on the reaction of 4-chlorobenzophenone with p-thiocresol.

Objective: To synthesize this compound.

Materials:

-

4-Chlorobenzophenone

-

p-Thiocresol (4-methylbenzenethiol)

-

Potassium Carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF) or another polar aprotic solvent

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzophenone (1.0 eq) and p-thiocresol (1.1 eq) in DMF.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold deionized water. A precipitate should form.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR, and melting point analysis.

Diagram 1: Synthesis Workflow

Caption: A representative workflow for the synthesis and purification of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the quantification and purity assessment of this compound, leveraging its strong UV absorbance.

Representative HPLC-UV Analysis Protocol

This protocol is a representative method adapted from general procedures for benzophenone analysis.

Objective: To determine the purity and concentration of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 315 nm (one of the λmax values for the compound).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Standard Preparation: Prepare a stock solution of a reference standard of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the sample containing this compound in acetonitrile to a concentration within the calibration range.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the sample from the calibration curve. Purity can be assessed by the percentage of the main peak area relative to the total peak area.

Diagram 2: Analytical Workflow

Caption: A general workflow for the quantitative analysis of this compound by HPLC-UV.

Uses and Mechanism of Action

The primary application of this compound is as a photoinitiator in UV and LED curable formulations, such as clear and pigmented coatings, inks, and adhesives. It belongs to the Norrish Type II class of photoinitiators.

Mechanism of Photopolymerization

Norrish Type II photoinitiators do not generate radicals through unimolecular cleavage. Instead, upon absorption of UV light, they undergo excitation to a triplet state and then abstract a hydrogen atom from a synergist, typically a tertiary amine, which is also present in the formulation. This process generates two radicals: a ketyl radical from the benzophenone derivative and an alkylamino radical from the synergist. The alkylamino radical is the primary species that initiates the polymerization of monomers and oligomers (e.g., acrylates).

An In-Depth Technical Guide to the Mechanism of Action of 4-(4-Methylphenylthio)benzophenone as a Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 4-(4-Methylphenylthio)benzophenone (4-4-MPTB) as a photoinitiator. 4-4-MPTB is a Type II photoinitiator that, upon exposure to ultraviolet radiation, initiates free radical polymerization, a fundamental process in the development of various materials, including those with applications in the pharmaceutical and medical device industries. This document details the photochemical and photophysical processes involved, from initial light absorption to the generation of reactive radical species. It presents a compilation of available quantitative data, detailed experimental protocols for key characterization techniques, and visual representations of the underlying mechanisms and workflows to facilitate a deeper understanding for researchers and professionals in the field.

Introduction

Benzophenone and its derivatives are a cornerstone class of photoinitiators, widely utilized in industrial applications due to their high efficiency and versatility.[1] this compound, a prominent member of this family, distinguishes itself through the incorporation of a methylphenylthio group, which significantly influences its photochemical behavior. The photoinitiating properties of benzophenone derivatives are intrinsically linked to the extent of π-conjugation and electron delocalization within the molecule, factors that are finely tunable through chemical modification.[2][3] Understanding the intricate mechanism of action of 4-4-MPTB is paramount for optimizing its performance in photopolymerization processes and for the rational design of novel photoinitiators with tailored properties.

Core Mechanism of Action

The function of this compound as a photoinitiator is a multi-step process that begins with the absorption of photons and culminates in the generation of free radicals that drive polymerization.

Light Absorption and Excitation

Upon irradiation with UV light, the 4-4-MPTB molecule absorbs a photon, leading to the excitation of an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). This transition elevates the molecule from its ground state (S₀) to an excited singlet state (S₁). The extended π-system of 4-4-MPTB, a consequence of its chemical structure, allows for efficient light absorption in the UV region.[1][4][5]

Intersystem Crossing (ISC)

Following excitation to the S₁ state, the molecule rapidly undergoes intersystem crossing (ISC), a non-radiative transition to the lower-energy triplet state (T₁). This process is highly efficient in benzophenone derivatives. The triplet state is characterized by having two unpaired electrons with parallel spins, making it a longer-lived and more reactive species compared to the singlet state.[6]

Hydrogen Abstraction and Radical Generation

The triplet state of 4-4-MPTB is a potent hydrogen abstractor. In the presence of a hydrogen donor, typically a co-initiator such as a tertiary amine, the excited 4-4-MPTB abstracts a hydrogen atom. This process results in the formation of two radical species: a ketyl radical derived from the photoinitiator and a radical derived from the hydrogen donor. It is primarily the radical from the co-initiator that goes on to initiate the polymerization of monomers.

Quantitative Data

While specific quantitative data for this compound is not extensively available in the public domain, theoretical studies and data from analogous compounds provide valuable insights. The following table summarizes key physicochemical properties and includes representative data for related benzophenone derivatives to offer a comparative perspective.

| Property | This compound | Benzophenone (for comparison) | Thioxanthone (for comparison) |

| Molecular Formula | C₂₀H₁₆OS[7] | C₁₃H₁₀O | C₁₃H₈OS |

| Molar Mass | 304.41 g/mol [7] | 182.22 g/mol | 212.27 g/mol |

| Melting Point | 73 °C | 48.5 °C | 173-175 °C |

| UV Absorption Maxima (λmax) | Theoretical studies suggest absorption at longer wavelengths due to extended delocalization.[4][5] | ~250 nm, ~340 nm in various solvents.[8] | ~256 nm, ~365 nm |

| Molar Extinction Coefficient (ε) | Data not available | Varies with solvent and wavelength | Varies with solvent and wavelength |

| Intersystem Crossing Quantum Yield (Φ_ISC) | Expected to be high, typical for benzophenone derivatives. | ~1.0[6] | 0.6 - 0.85[3][9] |

| Triplet State Lifetime (τ_T) | Data not available | Microseconds in solution, varies with solvent and quenchers.[6] | Varies with solvent and quenchers |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound as a photoinitiator.

Synthesis of this compound

A plausible synthetic route for this compound involves the nucleophilic aromatic substitution reaction between 4-chlorobenzophenone and 4-methylthiophenol (p-thiocresol).[7]

Materials:

-

4-chlorobenzophenone

-

p-Thiocresol

-

Potassium carbonate (or another suitable base)

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chlorobenzophenone (1.0 eq) and p-thiocresol (1.1 eq) in DMF.

-

Add potassium carbonate (1.5 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to study the short-lived excited states of photoinitiators.

Experimental Setup:

-

A pump-probe transient absorption spectrometer.

-

A femtosecond or picosecond laser system to generate both the pump and probe pulses. The pump wavelength should be chosen to excite the sample (e.g., in the UV range for 4-4-MPTB), and the probe is typically a white-light continuum.

-

A sample cell (e.g., a 1 cm path length quartz cuvette).

-

A detector, such as a CCD camera coupled to a spectrograph.

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) with an absorbance of approximately 0.3-0.5 at the pump wavelength.

-

Place the sample solution in the sample holder of the spectrometer.

-

Excite the sample with the pump pulse and monitor the change in absorbance of the probe pulse at various time delays after excitation.

-

Record the transient absorption spectra at different time delays to observe the formation and decay of the excited singlet and triplet states.

-

Analyze the kinetic traces at specific wavelengths corresponding to the absorption of the transient species to determine their lifetimes.[10][11]

Electron Spin Resonance (ESR) Spectroscopy with Spin Trapping

ESR spectroscopy is used to detect and identify the free radicals generated during the photoinitiation process. Spin trapping is employed to convert the highly reactive, short-lived radicals into more stable radical adducts that can be readily detected by ESR.[2]

Experimental Setup:

-

An X-band ESR spectrometer.

-

A UV irradiation source (e.g., a mercury lamp with appropriate filters) to initiate the photoreaction within the ESR cavity.

-

A quartz flat cell or capillary tube for in-situ irradiation.

-

A spin trapping agent, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO) or N-tert-butyl-α-phenylnitrone (PBN).

Procedure:

-

Prepare a solution containing this compound, a hydrogen donor (e.g., a tertiary amine), and the spin trapping agent in a suitable deoxygenated solvent (e.g., benzene or tert-butylbenzene).

-

Transfer the solution to the ESR flat cell or capillary tube.

-

Place the sample in the ESR cavity and begin recording the ESR spectrum.

-

Initiate the photoreaction by turning on the UV lamp.

-

Record the ESR spectra as a function of irradiation time.

-

Analyze the resulting spectra to identify the hyperfine splitting constants (hfsc) of the trapped radicals. The hfsc values are characteristic of the specific radical that has been trapped, allowing for its identification.[12][13]

Photopolymerization Kinetics

The rate of photopolymerization initiated by 4-4-MPTB can be monitored in real-time using techniques such as Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.

Experimental Setup:

-

An FTIR spectrometer equipped with a horizontal transmission accessory.

-

A UV/Vis light source to irradiate the sample.

-

A sample holder (e.g., two polypropylene films with a spacer to control the sample thickness).

Procedure:

-

Prepare a photopolymerizable formulation containing a monomer (e.g., an acrylate), this compound as the photoinitiator, and a co-initiator.

-

Place a drop of the formulation between two polypropylene films separated by a spacer of known thickness (e.g., 20 µm).

-

Place the sample in the FTIR spectrometer and record an initial spectrum before irradiation.

-

Start the UV irradiation and simultaneously record FTIR spectra at regular time intervals.

-

Monitor the decrease in the intensity of the characteristic absorption band of the monomer's reactive double bonds (e.g., the acrylate C=C twist at ~810 cm⁻¹).

-

Calculate the degree of monomer conversion as a function of time to determine the polymerization rate.[14][15]

Visualizations

Signaling Pathway of Photoinitiation

Caption: Photoinitiation pathway of this compound.

Experimental Workflow for ESR Spin Trapping

Caption: Workflow for radical detection using ESR spin trapping.

Conclusion

This compound operates as a highly effective Type II photoinitiator through a well-defined mechanism involving light absorption, efficient intersystem crossing to a reactive triplet state, and subsequent hydrogen abstraction to generate polymerizing radicals. The structural features of 4-4-MPTB, particularly its extended π-system, are key to its photoinitiating capabilities. While a complete quantitative dataset for this specific molecule is still emerging, the experimental protocols outlined in this guide provide a robust framework for its comprehensive characterization. A thorough understanding of its mechanism of action is crucial for its effective application in the development of advanced materials for the pharmaceutical and drug development sectors.

References

- 1. A study of the photopolymerization kinetics of methyl methacrylate using novel benzophenone initiators | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. edinst.com [edinst.com]

- 7. 83846-85-9|this compound|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Benzophenone Derivatives in Photopolymerization: A Technical Guide

An in-depth exploration of the synthesis, mechanisms, and applications of benzophenone-based photoinitiators for researchers, scientists, and drug development professionals.

Benzophenone and its derivatives are a cornerstone in the field of photopolymerization, serving as highly efficient Type II photoinitiators. Their ability to absorb UV light and initiate polymerization through a hydrogen abstraction mechanism has made them indispensable in a myriad of applications, from industrial coatings and inks to advanced biomedical applications like drug delivery and tissue engineering. This technical guide provides a comprehensive review of the literature on benzophenone derivatives in photopolymerization, focusing on their synthesis, photochemical mechanisms, and performance, with a special emphasis on quantitative data and experimental protocols.

Core Concepts: The Mechanism of Benzophenone Photoinitiation

Benzophenone-based photoinitiators operate via a Type II mechanism, which is a two-component system requiring a co-initiator, typically a hydrogen donor like an amine or an alcohol.[1] The process is initiated by the absorption of UV light by the benzophenone molecule, which promotes it to an excited singlet state, followed by rapid intersystem crossing to a more stable triplet state. In this excited triplet state, the benzophenone derivative abstracts a hydrogen atom from the co-initiator. This hydrogen abstraction generates a ketyl radical from the benzophenone and a reactive radical from the co-initiator. While the ketyl radical is relatively stable and generally does not initiate polymerization directly due to steric hindrance and delocalization of the unpaired electron, the radical generated from the co-initiator is highly reactive and readily initiates the polymerization of monomers like acrylates.[2][3]

Below is a diagram illustrating the fundamental photochemical pathway of benzophenone-initiated photopolymerization.

Caption: Photochemical mechanism of Type II photopolymerization initiated by benzophenone.

Performance of Benzophenone Derivatives: A Comparative Analysis

The efficiency of a benzophenone derivative as a photoinitiator is dictated by several factors, including its molar extinction coefficient, the energy of its triplet state, and the reactivity of the resulting radicals.[4] The substitution pattern on the aromatic rings of the benzophenone core plays a critical role in modulating these properties. Electron-donating groups can influence the energy levels and increase the light absorption capabilities.[5][6] The following tables summarize key performance indicators for a selection of benzophenone derivatives compiled from various studies.

| Benzophenone Derivative | Abbreviation | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Reference |

| Benzophenone | BP | ~345 | ~200 | [4][7] |

| Dodecyl-benzophenone | DBP | 345 | Not specified | [7][8] |

| Hexadecoxyl-benzophenone | HDBP | 335 | Higher than DBP | [7][8] |

| Benzophenone-diphenylamine derivative | BPD-D | ~380 | Not specified | [5] |

| Benzophenone-diphenylamine derivative (meta) | BPDM-D | ~380 | Not specified | [5] |

| Benzophenone-diphenylamine derivative (para) | BPDP-D | ~380 | Not specified | [5] |

| Benzophenone-triphenylamine derivative | BT3 | Not specified | Not specified | [6] |

| 4-(2-(benzodioxol-5-yloxy)ethoxy)benzophenone | BPC2BDO | Not specified | Not specified | [2] |

| Photoinitiating System | Monomer | Co-initiator | Polymerization Rate (Rp) (%·s⁻¹) | Final Monomer Conversion (%) | Reference |

| BP/TEA | TMPTMA | Triethanolamine (TEA) | Lower than novel derivatives | Not specified | [5] |

| EMK/TEA | TMPTMA | Triethanolamine (TEA) | Lower than novel derivatives | Not specified | [5] |

| BPD-D/TEA | TMPTMA | Triethanolamine (TEA) | Superior to BP/TEA | Not specified | [5] |

| BPDM-D/TEA | TMPTMA | Triethanolamine (TEA) | Superior to BP/TEA | Not specified | [5] |

| BPDP-D/TEA | TMPTMA | Triethanolamine (TEA) | Highest among tested | Highest among tested | [5] |

| BT3/Iodonium salt/Amine | Acrylates | Iodonium salt/Amine | High | 77 | [6] |

| DBP/TEA | EB605/TPGDA | Triethanolamine (TEA) | Higher than HDBP | Higher than HDBP | [7][8] |

| HDBP/TEA | EB605/TPGDA | Triethanolamine (TEA) | Lower than DBP | Lower than DBP | [7][8] |

Note: TMPTMA = Trimethylolpropane trimethacrylate, EB605 = a bisphenol A epoxy acrylate, TPGDA = Tripropylenegcol diacrylate, EMK = 4,4′-bis(diethylamino)-benzophenone.

Experimental Protocols: Synthesis and Evaluation

The development of novel benzophenone derivatives with enhanced photoinitiating capabilities is an active area of research. A general workflow for the synthesis and evaluation of these compounds is outlined below.

Caption: A typical experimental workflow for the synthesis and evaluation of benzophenone derivatives.

General Synthesis Procedure for Novel Benzophenone Derivatives

The synthesis of novel benzophenone derivatives often involves multi-step reactions. A common approach is the Friedel-Crafts acylation or esterification reactions.[7][9][10]

Example: Synthesis of Dodecyl-benzophenone (DBP) via Friedel-Crafts Reaction [7][8]

-

Materials: Anhydrous aluminum chloride, dodecylbenzene, benzoyl chloride, and a suitable solvent like hexamethylene.

-

Reaction Setup: A reaction flask equipped with a stirrer, dropping funnel, and a reflux condenser is set up in a controlled temperature bath.

-

Procedure:

-

Anhydrous aluminum chloride is suspended in the solvent.

-

A mixture of dodecylbenzene and benzoyl chloride is added dropwise to the suspension while maintaining a specific reaction temperature (e.g., 40 °C).

-

The reaction is allowed to proceed for a set time (e.g., 3 hours).

-

-

Workup and Purification:

-

The reaction mixture is poured into a mixture of ice and hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., magnesium sulfate).

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the final product.

-

-

Characterization: The structure of the synthesized compound is confirmed using techniques like ¹H NMR, FTIR, and mass spectrometry.[7][9][10]

Photopolymerization Kinetics Measurement using Photo-DSC

Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique to study the kinetics of photopolymerization.[5][7]

-

Sample Preparation: A sample containing the monomer, the synthesized benzophenone derivative (photoinitiator), and a co-initiator is prepared. The concentrations of each component are precisely controlled.

-

Instrumentation: A DSC instrument equipped with a UV light source is used.

-

Procedure:

-

A small amount of the sample is placed in an open aluminum DSC pan.

-

The sample is placed in the DSC cell under a nitrogen atmosphere.

-

The sample is irradiated with UV light of a specific intensity and wavelength.

-

The heat flow as a function of time is recorded. The exothermic heat flow is directly proportional to the rate of polymerization.

-

-

Data Analysis: The polymerization rate (Rp) and the final monomer conversion can be calculated from the heat flow data.

Emerging Trends and Future Outlook

The field of benzophenone-based photoinitiators is continuously evolving. Current research focuses on the development of:

-

Macromolecular and Polymeric Photoinitiators: To address issues of migration and odor, benzophenone moieties are being incorporated into polymer backbones.[7][11] These polymeric photoinitiators exhibit improved compatibility with resin formulations and reduced migration from the cured films.[7]

-

One-Component Type II Photoinitiators: These molecules have both the benzophenone chromophore and the hydrogen-donating moiety in the same structure, which can lead to more efficient intramolecular hydrogen abstraction.[2][12]

-

Visible-Light Photoinitiators: By extending the conjugation of the benzophenone structure or by incorporating other chromophores, researchers are designing derivatives that can be activated by visible light, which is advantageous for applications where UV light is detrimental.[5][6]

-

Applications in 3D Printing: High-performance benzophenone-based photoinitiating systems are being successfully applied in 3D printing, enabling the fabrication of complex structures with good spatial resolution.[6][12]

References

- 1. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 2. scispace.com [scispace.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 8. Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resins [crcu.jlu.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Methylphenylthio)benzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-(4-Methylphenylthio)benzophenone, a prominent photoinitiator. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing detailed experimental protocols for researchers to determine these properties, alongside a thorough review of existing qualitative information and theoretical studies.

Chemical and Physical Properties

This compound, with the CAS number 83846-85-9, is a well-known Type II photoinitiator used in free radical polymerization.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-(p-Tolylthio)benzophenone, 4-Benzoyl-4'-methyldiphenyl sulfide |

| Molecular Formula | C₂₀H₁₆OS |

| Molecular Weight | 304.41 g/mol |

| Appearance | White crystalline powder[2] |

| Melting Point | 75-85 °C |

Solubility Profile

Quantitative solubility data for this compound in a range of common solvents is not extensively reported in publicly available literature. However, qualitative descriptions indicate it is slightly soluble in several organic solvents.

| Solvent | Quantitative Solubility | Qualitative Solubility |

| Chloroform | Not Publicly Available | Slightly Soluble |

| Ethyl Acetate | Not Publicly Available | Slightly Soluble |

| Methanol | Not Publicly Available | Slightly Soluble |

| Water | Not Publicly Available | Insoluble (predicted) |

| Acetone | Not Publicly Available | Data not available |

| Toluene | Not Publicly Available | Data not available |

| Dimethyl Sulfoxide (DMSO) | Not Publicly Available | Data not available |

| N,N-Dimethylformamide (DMF) | Not Publicly Available | Data not available |

Experimental Protocol for Determining Solubility

The following is a detailed protocol for determining the quantitative solubility of this compound in various solvents. This method is adapted from established procedures for organic compounds.[3][4]

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

-

Sample Preparation for Analysis:

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated stability-indicating HPLC method.

-

Determine the concentration of this compound in the diluted samples by comparing the peak area to a standard calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the supernatant, accounting for the dilution factor. The result can be expressed in mg/mL or g/L.

-

Workflow for Solubility Determination

Caption: A stepwise workflow for the experimental determination of solubility.

Stability Profile

| Stress Condition | Observations / Degradation Products |

| Hydrolytic (Acidic, Basic, Neutral) | Not Publicly Available |

| **Oxidative (e.g., H₂O₂) ** | Not Publicly Available |

| Photolytic (UV/Vis light exposure) | Expected to be reactive due to its function as a photoinitiator. Specific degradation products are not publicly documented. |

| Thermal (High Temperature) | Not Publicly Available |

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to assess the intrinsic stability of this compound under various stress conditions, in line with ICH guidelines.[7][8]

Objective: To identify potential degradation products and degradation pathways, and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Photostability chamber

-

Temperature-controlled oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 N HCl.

-

Heat the solution (e.g., at 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 N NaOH.

-

Keep at room temperature or heat gently for a defined period.

-

Cool, neutralize with 0.1 N HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Keep at room temperature for a defined period.

-

Dilute for analysis.

-

-

Thermal Degradation:

-

Store a solid sample of the compound in a temperature-controlled oven at an elevated temperature (e.g., 60-80 °C) for a defined period.

-

Also, expose a solution of the compound to the same thermal stress.

-

Dissolve/dilute the samples for analysis.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of the compound to UV and visible light in a photostability chamber, as per ICH Q1B guidelines.

-

Analyze the samples at appropriate time points.

-

-

Analysis:

-

Analyze all stressed samples, along with a control (unstressed) sample, using a developed stability-indicating HPLC-PDA or HPLC-MS method.

-

Assess the peak purity of the main compound.

-

Identify and quantify any degradation products.

-

Workflow for Forced Degradation Studies

Caption: A workflow illustrating the process of forced degradation studies.

Photoinitiation Mechanism

This compound is a Type II photoinitiator, which means it requires a co-initiator, typically a hydrogen donor like an amine or an alcohol, to generate free radicals for polymerization. The general mechanism is as follows:

-

Photoexcitation: Upon absorption of UV light, the benzophenone moiety is excited from its ground state (S₀) to a singlet excited state (S₁), which then undergoes intersystem crossing to a more stable triplet excited state (T₁).

-

Hydrogen Abstraction: The triplet state benzophenone abstracts a hydrogen atom from the co-initiator (e.g., an amine).

-

Radical Formation: This hydrogen abstraction results in the formation of a ketyl radical from the benzophenone and a free radical from the co-initiator.

-

Initiation of Polymerization: The radical generated from the co-initiator then initiates the polymerization of monomers (e.g., acrylates).

Photoinitiation Signaling Pathway

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. 83846-85-9|this compound|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 3. radtech.org [radtech.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. haihangchem.com [haihangchem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. asianjpr.com [asianjpr.com]

- 8. globalresearchonline.net [globalresearchonline.net]

A Technical Guide to the Thermal and Electrochemical Properties of Benzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal and electrochemical properties of benzophenone derivatives. The unique structural framework of benzophenone, consisting of two phenyl rings attached to a carbonyl group, serves as a versatile scaffold in medicinal chemistry and materials science.[1][2] Modifications to this core structure give rise to a wide array of derivatives with tailored functionalities, making them crucial components in the development of pharmaceuticals, organic light-emitting diodes (OLEDs), and other advanced materials.[1][3][4] Understanding the thermal stability and electrochemical behavior of these derivatives is paramount for their application, influencing everything from manufacturing processes and storage conditions to their mechanism of action and performance in electronic devices.[5]

Thermal Properties of Benzophenone Derivatives

The thermal stability of benzophenone derivatives is a critical parameter, particularly for applications involving high-temperature processing or requiring long-term stability. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing these properties.[6][7] TGA measures the change in mass of a sample as a function of temperature, providing information about thermal decomposition temperatures (Td).[8] DSC, on the other hand, measures the heat flow to or from a sample as it is heated or cooled, allowing for the determination of melting points (Tm) and glass transition temperatures (Tg).[9][10]

Many benzophenone-based compounds exhibit high thermal resistance, with decomposition temperatures often ranging from 277 °C to as high as 497 °C.[3] Several derivatives also demonstrate the ability to form stable amorphous films, a desirable characteristic for applications like OLEDs, with glass transition temperatures reported between 90 °C and 187 °C.[3]

Summary of Thermal Properties

| Compound/Series | Td (°C) | Tg (°C) | Tm (°C) | Reference |

| General Benzophenone-based compounds | 277 - 497 | 90 - 187 | - | [3] |

| HA Series (HA1-HA10) | 218 - 553 | 55 - 188 | - | [3] |

| Asymmetric D–A–D-type derivatives | 309 - 451 | 72, 104 (for EC2, EC11) | - | [3] |

| EA Series | 278 - 497 | 80 - 194 | - | [3] |

| Crystalline EB Series (EB4, EB9, EB22) | - | - | ≥ 300 | [3] |

| Benzophenone (unsubstituted) | Decomposes on heating | - | 48.5 (α form), 26 (β form) | [11][12] |

| Polysiloxanes with benzophenone side groups | > 465 (5% weight loss) | > 188 | - | [13] |

| (E,Z)-1-((4-Hydroxyphenyl)(phenyl)methylene) thiosemicarbazide (2c) | - | - | 186–191 | [14] |

| Benzophenone derived 1,2,3-triazole (unspecified) | - | - | 170 | [15] |

Electrochemical Properties of Benzophenone Derivatives

The electrochemical properties of benzophenone derivatives are fundamental to their function in electronic devices and can provide insights into their biological activity, such as antioxidant potential.[16] Cyclic voltammetry is a key technique used to investigate the redox behavior of these compounds, allowing for the determination of oxidation and reduction potentials.[17][18] These potentials are crucial for understanding the energetics of processes like solar energy storage, organic photovoltaics, and light-emitting diodes.[19]

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting energy gap (E_g), are critical parameters for materials used in OLEDs. For many benzophenone derivatives, the energy gap is around 3 eV or slightly lower.[3]

Summary of Electrochemical Properties

| Compound/Series | HOMO (eV) | LUMO (eV) | E_g (eV) | Redox Potential Data | Reference |

| HB Series | - | - | 2.70–4.10 | - | [3] |

| EA Series | - | - | ~3 (most), ~4 (EA4, EA5) | - | [3] |

| Symmetrical D–A–D derivatives (EB Series) | - | - | 2.47–3.37 (most), 3.66 (EB9) | - | [3] |

| Benzophenone (unsubstituted) | - | - | - | First reduction is a one-electron process to form a radical anion. The second is an irreversible one-electron reduction to an unstable dianion. | [17] |

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining reliable and comparable data. The following sections outline standardized protocols for the key analytical techniques used to characterize the thermal and electrochemical properties of benzophenone derivatives.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of a material.

Methodology:

-

Instrument Calibration: Ensure the thermobalance is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 3-5 mg of the benzophenone derivative into a clean, tared TGA pan (typically aluminum or platinum).[9]

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[20]

-

Set the temperature program:

-

Equilibrate at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).[3]

-

-

-

Data Collection: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition and the temperature at which specific mass loss percentages occur (e.g., Td at 5% weight loss).

-

Differential Scanning Calorimetry (DSC)

DSC is used to measure thermal transitions such as melting point and glass transition temperature.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation:

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.[20]

-

Set the temperature program, which typically involves a heat-cool-heat cycle to erase the thermal history of the sample:

-

Heat from a low temperature (e.g., 25 °C) to above the expected melting point at a constant rate (e.g., 10 °C/min).

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature.

-

Reheat the sample at the same rate as the first heating scan.

-

-

-

Data Collection: Record the differential heat flow between the sample and reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the glass transition temperature (Tg) from the second heating scan as the midpoint of the step-change in the baseline.

-

Determine the melting point (Tm) as the peak temperature of the endothermic melting transition.

-

Cyclic Voltammetry (CV)

CV is a potentiodynamic electrochemical measurement used to study the redox properties of a substance.[21]

Methodology:

-

Electrolyte Solution Preparation: Prepare a 0.1 M solution of a suitable electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in an appropriate solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)).[17][19] The solvent should be electrochemically inert over the potential range of interest.

-

Analyte Solution Preparation: Dissolve the benzophenone derivative in the electrolyte solution to a concentration of approximately 1 mM.[22]

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Fill the cell with the analyte solution.

-

Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements.

-

-

Instrument Setup:

-

Data Collection:

-

Run the cyclic voltammetry experiment, scanning the potential and measuring the resulting current.

-

It is common to record at least three consecutive scans to ensure the system has reached a steady state.[22]

-

-

Data Analysis:

-

Plot the current versus the applied potential to obtain a cyclic voltammogram.

-

Determine the anodic and cathodic peak potentials and currents.

-

The half-wave potential (E1/2), which is an approximation of the standard redox potential, can be calculated as the average of the anodic and cathodic peak potentials for a reversible or quasi-reversible process.

-

Visualizations

The following diagrams illustrate the experimental workflows for the key analytical techniques described above.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Caption: Workflow for Cyclic Voltammetry (CV).

References

- 1. News - High-Purity Benzophenone Derivatives for Pharmaceutical Applications [jingyepharma.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mt.com [mt.com]

- 7. azom.com [azom.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Experimental parameters of DSC | PPTX [slideshare.net]

- 10. news-medical.net [news-medical.net]

- 11. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and antioxidant potential of novel synthetic benzophenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Cyclic Voltammetry of Organic Compounds | CoLab [colab.ws]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds [jove.com]

Methodological & Application

Application Notes and Protocols for 4-(4-Methylphenylthio)benzophenone in UV Curing Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of 4-(4-Methylphenylthio)benzophenone as a photoinitiator in UV curing applications. This document details its mechanism of action, key performance characteristics, and typical applications. Detailed protocols for the preparation of a UV-curable formulation and methods for characterizing the curing process and final material properties are provided to guide researchers in utilizing this compound effectively.

Introduction

This compound is a highly efficient Norrish Type II photoinitiator belonging to the benzophenone family.[1] Upon exposure to ultraviolet (UV) radiation, it initiates the rapid polymerization of monomers and oligomers, making it a crucial component in a variety of UV-curable formulations, including coatings, inks, and adhesives.[2][3][4] Its molecular structure, featuring a methylphenylthio group, enhances its absorption characteristics and reactivity, particularly when used in conjunction with an amine synergist.[2] This modification allows for efficient free radical generation, leading to improved surface and depth of cure.[1]

Benzophenone and its derivatives are a cornerstone in the field of photopolymerization due to their effectiveness, broad absorption range, and relative affordability.[5] Understanding the interplay of conjugation, delocalization, and substituent effects on the benzophenone core allows for the fine-tuning of photoinitiating properties for specific applications.[5]

Mechanism of Action

As a Type II photoinitiator, this compound requires a co-initiator, typically a hydrogen-donating compound such as a tertiary amine, to generate the free radicals necessary for polymerization. The process proceeds through the following steps:

-

UV Absorption: The benzophenone derivative absorbs UV light, transitioning from its ground state to an excited singlet state.

-

Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state.

-

Hydrogen Abstraction: The triplet state of the photoinitiator abstracts a hydrogen atom from the amine synergist.

-

Radical Generation: This hydrogen abstraction results in the formation of two radicals: a ketyl radical from the benzophenone derivative and an alkylamino radical from the amine synergist. Both of these radicals can initiate the polymerization of acrylate or other vinyl monomers.

Data Presentation

While specific quantitative performance data for this compound is not extensively available in the public domain, the following tables outline the key properties and expected performance characteristics based on available information and comparison with other benzophenone derivatives.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | SPEEDCURE BMS, PI-BMS | [1] |

| CAS Number | 83846-85-9 | [1] |

| Molecular Formula | C₂₀H₁₆OS | [6] |

| Molecular Weight | 304.41 g/mol | [6] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 75.0 - 85.0 °C | [1] |

| UV Absorption Maxima (λmax) | 246 nm and 315 nm | [1] |

Table 2: Formulation and Curing Characteristics

| Parameter | Recommended Range/Value | Reference |

| Typical Concentration | 0.5 - 5.0 wt% | [1] |

| Co-initiator (Synergist) | Amine-based (e.g., tertiary amines) | [1] |

| Curing Wavelength | UV and LED curable | [1] |

| Key Performance Attributes | High reactivity, good surface and depth cure | [1] |

Experimental Protocols

The following protocols provide a general framework for the preparation and evaluation of UV-curable formulations containing this compound.

Protocol 1: Preparation of a UV-Curable Acrylate Formulation

Materials:

-

Oligomer: Epoxy Acrylate or Urethane Acrylate

-

Monomer (Reactive Diluent): Trimethylolpropane Triacrylate (TMPTA) or similar

-

Photoinitiator: this compound

-

Amine Synergist: Ethyl-4-(dimethylamino)benzoate (EDB) or similar tertiary amine

-

Solvent (for cleaning): Acetone or Isopropanol

-

Substrate: Glass slides, metal panels, or plastic films

Equipment:

-

Magnetic stirrer and stir bars

-

Amber glass vials or light-blocking containers

-

Analytical balance

-

Film applicator (doctor blade or wire-wound rod)

-

UV curing system (mercury lamp or LED with appropriate wavelength output)

Procedure:

-

Formulation Preparation:

-

In an amber glass vial, weigh the desired amounts of the oligomer and monomer. A typical starting ratio is 70:30 by weight.

-

Place a magnetic stir bar in the vial and stir the mixture at room temperature until a homogeneous solution is obtained.

-

Add the amine synergist to the mixture (e.g., 2-5 wt%) and continue stirring until fully dissolved.

-